(4-(2-Ethoxy-1-naphthoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone
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Overview
Description
Piperazine derivatives are a class of compounds that have been widely studied for their diverse biological activities . They are often used in the development of new drugs and therapeutic agents .
Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives can vary widely depending on the specific compound and conditions . Unfortunately, specific information on the chemical reactions of “(4-(2-Ethoxy-1-naphthoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone” is not available.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Pyrazolo[5,1-c]triazines and Pyrazolo[1,5-a]pyrimidines : A study by Abdelhamid et al. (2012) presents a new approach for synthesizing compounds containing the naphthofuran moiety, including derivatives structurally related to the specified chemical. These compounds were synthesized from 5-hydroxy-1-naphtho[2,1-b]furan-2-ylpropenone, showing the versatility in creating complex structures for potential pharmacological applications Abdelhamid, Shokry, & Tawfiek, 2012.
Biological and Pharmacological Activities
Tubulin Polymerization Inhibitors : Prinz et al. (2017) identified a series of phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine as potent inhibitors of tubulin polymerization, demonstrating excellent antiproliferative properties against cancer cell lines. This research highlights the potential of structurally related compounds in cancer therapy Prinz et al., 2017.
Antimicrobial Activity : Patel et al. (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, showing variable and modest activity against bacterial and fungal strains. This indicates the potential of the specified compound and its derivatives in antimicrobial applications Patel, Agravat, & Shaikh, 2011.
Therapeutic and Diagnostic Applications
Anticancer and Antituberculosis Studies : Mallikarjuna et al. (2014) conducted synthesis, anticancer, and antituberculosis studies on cyclopropyl] (piperazin-1-yl) methanone derivatives, revealing significant activity in in vitro models. This suggests the therapeutic potential of such compounds in treating cancer and tuberculosis Mallikarjuna, Padmashali, & Sandeep, 2014.
Fluorescent Logic Gates for Biological Sensing : Gauci and Magri (2022) developed compounds based on the 4-piperazino-N-aryl-1,8-naphthalimide framework as fluorescent logic gates, demonstrating the ability to reconfigure between different logic functions based on solvent polarity. This research opens avenues for using such compounds in biological sensing and diagnostics Gauci & Magri, 2022.
Safety and Hazards
Mechanism of Action
Target of Action
Structurally similar compounds, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been shown to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
Similar compounds have been shown to exhibit affinity for alpha1-adrenergic receptors, with most of the novel compounds showing alpha1-adrenergic affinity in the range from 22 nm to 250 nm . This suggests that the compound may interact with its targets by binding to these receptors, leading to changes in cellular signaling.
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of this compound, are known to be involved in numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . Therefore, it can be inferred that the compound may affect these pathways and their downstream effects.
Pharmacokinetics
Similar compounds have been subjected to in silico docking and molecular dynamics simulations, binding data together with adme calculations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Properties
IUPAC Name |
[4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-yl]-(2-phenylcyclopropyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3/c1-2-32-24-13-12-20-10-6-7-11-21(20)25(24)27(31)29-16-14-28(15-17-29)26(30)23-18-22(23)19-8-4-3-5-9-19/h3-13,22-23H,2,14-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPKPADBFNQVHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCN(CC3)C(=O)C4CC4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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